molecular formula C21H17N5O2 B11685611 3-(2-Methoxy-1-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(2-Methoxy-1-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11685611
M. Wt: 371.4 g/mol
InChI Key: MYENCUYRBCTVAX-YDZHTSKRSA-N
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Description

3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methoxy-1-naphthaldehyde with 4-pyridinecarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

    Reduction: Reduction reactions could target the pyridine ring or the carbonyl group in the carbohydrazide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthoquinone derivative, while reduction could produce a dihydropyrazole compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives such as:
    • 3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide
    • 3-(2-Naphthyl)-1H-pyrazole-5-carbohydrazide
    • 3-(4-Pyridinyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H17N5O2/c1-28-19-7-6-15-4-2-3-5-16(15)20(19)17-12-18(25-24-17)21(27)26-23-13-14-8-10-22-11-9-14/h2-13H,1H3,(H,24,25)(H,26,27)/b23-13+

InChI Key

MYENCUYRBCTVAX-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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